

# An In-depth Technical Guide to Methyl Succinyl Chloride for Researchers

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## Compound of Interest

Compound Name: *Methyl succinyl chloride*

CAS No.: 44806-45-3

Cat. No.: B3060499

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Foreword: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **methyl succinyl chloride**. This document provides detailed information on its chemical identity, physical properties, synthesis, and reactivity. Special emphasis is placed on experimental protocols and the visualization of chemical processes to aid in laboratory applications.

## Chemical Identity and Properties

**Methyl succinyl chloride**, also known as methyl 4-chloro-4-oxobutanoate or 3-(carbomethoxy)propionyl chloride, is a key bifunctional molecule widely utilized in organic synthesis.<sup>[1][2][3]</sup> Its structure incorporates both an ester and a highly reactive acyl chloride functional group, making it a versatile building block for the introduction of a succinyl methyl ester moiety into a target molecule.<sup>[1]</sup>

## Identifiers

A comprehensive list of identifiers for **methyl succinyl chloride** is provided below to facilitate its unambiguous identification in databases and literature.

Identifier	Value
CAS Number	1490-25-1
Molecular Formula	C <sub>5</sub> H <sub>7</sub> ClO <sub>3</sub>
Molecular Weight	150.56 g/mol
IUPAC Name	methyl 4-chloro-4-oxobutanoate
Synonyms	3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, Methyl succinate monochloride[1]
InChI	InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3[1]
InChI Key	SRXOJMOGPYFZKC-UHFFFAOYSA-N[1]
Canonical SMILES	COC(=O)CCC(=O)Cl

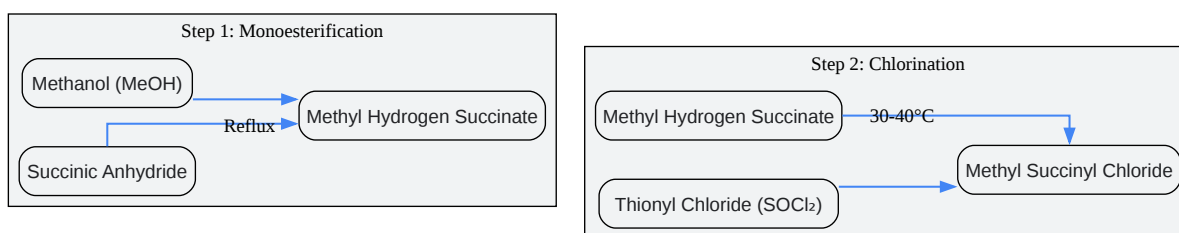
## Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of **methyl succinyl chloride**.

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Odor	Pungent[1]
Density	1.223 g/mL at 25 °C
Boiling Point	58-65 °C at 3 mmHg
Refractive Index	n <sub>20</sub> /D 1.440
Flash Point	74 °C (165.2 °F) - closed cup
Reactivity	Highly reactive acylating agent; sensitive to moisture.[1]

## Synthesis of Methyl Succinyl Chloride

**Methyl succinyl chloride** is typically prepared in a two-step sequence starting from succinic anhydride. The first step involves the methanolysis of the anhydride to form the monoester, methyl hydrogen succinate. The subsequent step is the chlorination of the carboxylic acid moiety using a chlorinating agent like thionyl chloride.



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### Synthesis of **Methyl Succinyl Chloride**.

## Experimental Protocol: Synthesis of Methyl Hydrogen Succinate

This procedure is adapted from a method described for the preparation of the mono-methyl ester of succinic acid.

Materials:

- Succinic anhydride (1 mole)
- Anhydrous methanol (excess)

Procedure:

- A mixture of succinic anhydride and excess anhydrous methanol is refluxed.

- The reaction is monitored until the succinic anhydride has completely dissolved and reacted, which typically takes about one to two hours.
- The excess methanol is then removed by distillation under reduced pressure.
- The resulting liquid residue is poured into a crystallizing dish and cooled to induce crystallization.
- The crystallized methyl hydrogen succinate is dried in a vacuum desiccator to a constant weight. The expected yield is typically high, around 95-96%.

## Experimental Protocol: Synthesis of Methyl Succinyl Chloride

This robust protocol is based on the procedure published in Organic Syntheses.

Materials:

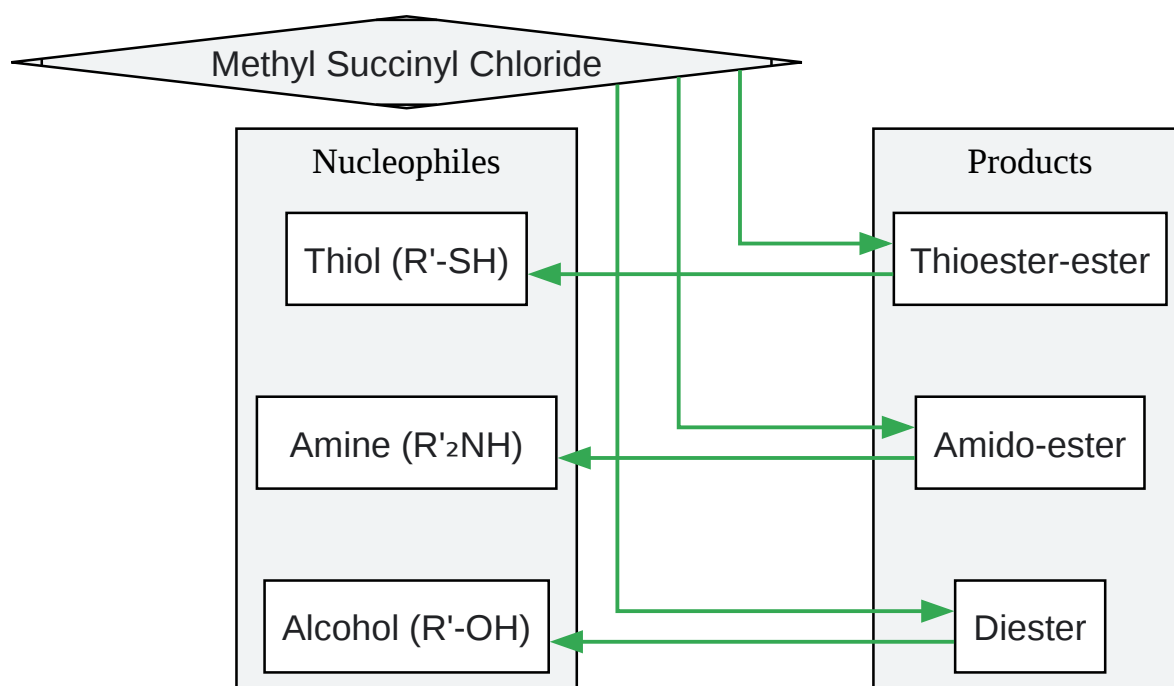
- Methyl hydrogen succinate (2 moles, 264 g)
- Thionyl chloride (4 moles, 290 mL)

Procedure:

- In a 1-liter flask equipped with a reflux condenser and a gas trap (to handle the evolved HCl), place methyl hydrogen succinate and thionyl chloride.
- Warm the solution in a water bath at 30–40°C for 3 hours. It is crucial to perform this step in a well-ventilated fume hood.
- After the reaction period, remove the excess thionyl chloride and dissolved hydrogen chloride by distillation under reduced pressure. An electric heating mantle is suitable for this purpose.
- The residual liquid is then distilled under high vacuum. Collect the fraction boiling at 58–65°C at a pressure of approximately 3 mm Hg. The yield of **methyl succinyl chloride** is expected to be in the range of 88-91%.

## Reactivity and Applications in Synthesis

As an acyl chloride, **methyl succinyl chloride** is a potent electrophile at the carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters, respectively.[1] This reactivity makes it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules.[4]



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Reactions of **Methyl Succinyl Chloride**.

## Role in Drug Development

While direct and extensive literature on the use of **methyl succinyl chloride** in the synthesis of specific marketed drugs is not readily available, its ethyl ester analog, ethyl succinyl chloride, is a known key intermediate in the production of certain pharmaceuticals. Given their similar reactivity, **methyl succinyl chloride** serves as a valuable building block in the synthesis of various molecular scaffolds explored in drug discovery. For instance, the succinate monoester moiety is a common structural motif in prodrugs and linkers for drug delivery systems. Its application can be inferred in the synthesis of compounds targeting a range of biological

pathways, although specific, publicly available, multi-step syntheses of drugs like GSK-3 inhibitors directly employing **methyl succinyl chloride** are not prominently documented.

## Spectroscopic Data (Predicted)

As experimental spectra for **methyl succinyl chloride** are not readily available in public databases, the following are predicted characteristic peaks based on the functional groups present in the molecule. These predictions can aid in the characterization of the synthesized product.

### Predicted $^1\text{H}$ NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-O-CH <sub>3</sub>	~3.7	Singlet	3H
-C(=O)-CH <sub>2</sub> -	~3.2	Triplet	2H
-CH <sub>2</sub> -COOCH <sub>3</sub>	~2.7	Triplet	2H

### Predicted $^{13}\text{C}$ NMR Spectral Data

Carbon	Chemical Shift (ppm)
-C=O (Acyl Chloride)	~173
-C=O (Ester)	~172
-O-CH <sub>3</sub>	~52
-CH <sub>2</sub> -C(=O)Cl	~40
-CH <sub>2</sub> -C(=O)O-	~29

### Predicted FT-IR Spectral Data

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
C=O Stretch (Acyl Chloride)	1820 - 1790	Strong
C=O Stretch (Ester)	1750 - 1735	Strong
C-H Stretch (Alkyl)	2995 - 2850	Medium
C-O Stretch (Ester)	1300 - 1000	Strong

Disclaimer: The spectroscopic data provided above are predictions based on typical chemical shifts and absorption frequencies for the functional groups present in **methyl succinyl chloride**. Actual experimental data may vary depending on the solvent and other experimental conditions. It is highly recommended to acquire experimental spectra for confirmation of product identity and purity.

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## References

- 1. CAS 1490-25-1: Methyl succinyl chloride | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. [scbt.com](http://scbt.com) [[scbt.com](http://scbt.com)]
- 3. Methyl 4-chloro-4-oxobutyrates (97%) - Amerigo Scientific [[amerigoscientific.com](http://amerigoscientific.com)]
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